molecular formula C14H20N2O3 B11761070 tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate

tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate

Cat. No.: B11761070
M. Wt: 264.32 g/mol
InChI Key: UAQXCAOHTVNFIN-VBKFSLOCSA-N
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Description

tert-Butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate (CAS 912762-60-8) is a carbamate derivative featuring a tert-butyl carbamate group, a hydroxyimino (oxime) moiety, and a para-methyl-substituted phenyl ring. Its molecular formula is C₁₄H₂₀N₂O₃, with a molar mass of 264.32 g/mol. Predicted physical properties include a density of 1.09 g/cm³ and a boiling point of 415.9°C . The compound is structurally characterized by intramolecular hydrogen bonds, such as O(2)–H(2)···O(1) (2.647 Å) and N(1)–H(1)···O(1) (2.810 Å), which stabilize its crystalline form . It has been utilized in medicinal chemistry research but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12-

InChI Key

UAQXCAOHTVNFIN-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/CNC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

One efficient method for this synthesis is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions typically involve the use of tert-butyl hydroperoxide and other reagents under controlled temperatures and pressures.

Chemical Reactions Analysis

tert-Butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanide, and other organic compounds. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other organic compounds. In biology and medicine, it has been explored for its potential therapeutic effects and as a tool for studying biochemical pathways. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can then interact with other molecules to produce the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ring Analogues

(a) tert-Butyl N-[(2Z)-2-(Hydroxyimino)-2-(3-Methoxyphenyl)ethyl]carbamate
  • Molecular Formula : C₁₅H₂₂N₂O₄ (Molar Mass: 294.35 g/mol).
  • Key Differences: Substituent: Methoxy group at the phenyl ring’s 3-position instead of 4-methyl. However, steric hindrance at the 3-position may reduce binding affinity in receptor-based applications . Synthesis: Similar Boc-protection strategies are employed, but yields and reaction conditions may vary due to substituent reactivity .
(b) tert-Butyl N-[(2Z)-2-(4-Fluoro-3-Methylphenyl)-2-(Hydroxyimino)ethyl]carbamate
  • Molecular Formula : C₁₄H₁₉FN₂O₃ (Molar Mass: 282.31 g/mol).
  • Key Differences :
    • Substituent : Fluoro and methyl groups at the 4- and 3-positions, respectively.
    • Impact : Fluorine’s electronegativity alters electronic properties, improving metabolic stability and bioavailability in drug design. The compound is actively marketed for medicinal purposes, unlike the discontinued target compound .

Functional Group Analogues

(a) N-Pivaloylhydroxylamine
  • Structure: Lacks the tert-butyl carbamate group but shares the hydroxyimino moiety.
  • Key Differences: Hydrogen Bonding: Forms ribbons via N–H···O and O–H···O interactions, similar to the target compound.
  • Applications : Used as a nitroxide precursor, contrasting with the carbamate’s role as a synthetic intermediate .
(b) tert-Butyl N-[2-(5-Chloro-2-Oxo-3H-Benzimidazol-1-yl)ethyl]carbamate
  • Structure: Replaces the hydroxyimino-phenyl group with a benzimidazolone moiety.
  • Key Differences :
    • Bioactivity : The benzimidazolone core is associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .
    • Synthesis Yield : 77% yield via cyclization, indicating comparable efficiency to Boc-protection routes used for the target compound .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications Reference
Target Compound C₁₄H₂₀N₂O₃ 264.32 4-Methylphenyl Discontinued; hydrogen-bonded crystal
3-Methoxyphenyl Analogue C₁₅H₂₂N₂O₄ 294.35 3-Methoxyphenyl Increased polarity; lab use
4-Fluoro-3-Methylphenyl Analogue C₁₄H₁₉FN₂O₃ 282.31 4-Fluoro, 3-Methylphenyl Medicinal applications
N-Pivaloylhydroxylamine C₅H₁₁NO₂ 117.15 None (simpler hydroxyimino) Nitroxide precursor

Biological Activity

tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a hydroxyimino group and a tert-butyl carbamate moiety, suggests various biological activities that warrant investigation.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 912762-60-8

The compound's structure includes a hydroxyimino group, which is known to participate in various biochemical interactions, potentially influencing its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets through the following mechanisms:

  • Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with nucleophiles, facilitating enzyme-substrate interactions.
  • Ester Hydrolysis : The tert-butyl carbamate can undergo hydrolysis, releasing active components that may exert biological effects.
  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, altering its structure and potentially enhancing its reactivity towards biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to this compound. Research indicates that such compounds can reduce oxidative stress markers in vitro, particularly in cell lines exposed to reactive oxygen species (ROS) .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against amyloid-beta-induced toxicity in astrocyte cultures. In vitro studies demonstrated that treatment with the compound resulted in increased cell viability and reduced levels of pro-inflammatory cytokines, suggesting a protective role against neurodegeneration .

StudyFindings
In Vitro NeuroprotectionIncreased cell viability in astrocytes exposed to Aβ 1-42; reduction in TNF-α levels
Antioxidant ActivitySignificant reduction in oxidative stress markers compared to control groups

Case Studies

  • Neuroprotective Study :
    • Objective : To assess the protective effects against amyloid-beta toxicity.
    • Methodology : Astrocyte cultures were treated with varying concentrations of the compound alongside Aβ 1-42.
    • Results : The compound significantly improved cell viability and reduced oxidative stress markers, indicating potential use in Alzheimer's disease therapies.
  • Antioxidant Efficacy :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Methodology : The compound was tested against ROS-induced oxidative stress in cultured cells.
    • Results : Demonstrated significant antioxidant activity, suggesting its utility as a therapeutic agent for oxidative stress-related conditions.

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